BenchChemオンラインストアへようこそ!

6-amino-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid

differentiation therapy anticancer antipsoriatic

6-Amino-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid (CAS 1342853-32-0; synonym: 6-aminochromane-4-carboxylic acid) is a bicyclic heterocyclic compound of the chromane (benzopyran) class, bearing a primary aromatic amine at the 6-position and a carboxylic acid directly at the 4-position of the saturated pyran ring. With a molecular formula of C₁₀H₁₁NO₃ and molecular weight of 193.20 g/mol, it features one rotatable bond (C4–COOH), two hydrogen bond donors, and four hydrogen bond acceptors, yielding a topological polar surface area of 72.6 Ų and a computed XLogP3 of 0.8.

Molecular Formula C10H11NO3
Molecular Weight 193.20 g/mol
Cat. No. B13167339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-amino-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid
Molecular FormulaC10H11NO3
Molecular Weight193.20 g/mol
Structural Identifiers
SMILESC1COC2=C(C1C(=O)O)C=C(C=C2)N
InChIInChI=1S/C10H11NO3/c11-6-1-2-9-8(5-6)7(10(12)13)3-4-14-9/h1-2,5,7H,3-4,11H2,(H,12,13)
InChIKeyKZFXMGHNIFITKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-3,4-dihydro-2H-1-benzopyran-4-carboxylic Acid: Structural Identity and Procurement-Relevant Physicochemical Baseline


6-Amino-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid (CAS 1342853-32-0; synonym: 6-aminochromane-4-carboxylic acid) is a bicyclic heterocyclic compound of the chromane (benzopyran) class, bearing a primary aromatic amine at the 6-position and a carboxylic acid directly at the 4-position of the saturated pyran ring [1]. With a molecular formula of C₁₀H₁₁NO₃ and molecular weight of 193.20 g/mol, it features one rotatable bond (C4–COOH), two hydrogen bond donors, and four hydrogen bond acceptors, yielding a topological polar surface area of 72.6 Ų and a computed XLogP3 of 0.8 [1]. These physicochemical parameters place it in a favorable zone for oral bioavailability according to Lipinski criteria, while the 4-carboxylic acid regioisomer is structurally distinct from the more extensively explored 2-carboxylic acid and 3-carboxylic acid positional isomers .

Why 6-Amino-3,4-dihydro-2H-1-benzopyran-4-carboxylic Acid Cannot Be Replaced by Other Amino-Benzopyran-Carboxylic Acid Isomers


The position of the carboxylic acid on the chromane scaffold is a critical determinant of both target engagement and physicochemical behavior. The 4-carboxylic acid regioisomer (C4 substitution) presents a distinct spatial orientation of the carboxylate pharmacophore compared to the 2-carboxylic acid (CAS 378252-02-9) and 3-carboxylic acid (CAS 1038274-50-8) variants . In benzopyran-based potassium channel openers such as cromakalim and its analogs, the C4 position is the established locus for pharmacological activity; substitution at C2 or C3 yields compounds with markedly different ion channel modulation profiles [1]. Furthermore, the 4-amino analog (4-amino-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid, CAS 412924-90-4) places both polar functionalities on the same carbon, creating a geminal amino acid motif that differs fundamentally from the 6-amino/4-carboxy arrangement in hydrogen-bonding geometry, metabolic stability, and synthetic derivatization potential . Generic substitution without explicit comparative bioactivity and selectivity data therefore risks loss of the specific pharmacological signature associated with the 6-amino-4-carboxy substitution pattern.

Quantitative Differentiation Evidence for 6-Amino-3,4-dihydro-2H-1-benzopyran-4-carboxylic Acid Against Closest Analogs


Differentiation-Inducing Activity: 6-Amino-4-Carboxy Chromane Arrests Undifferentiated Cell Proliferation

The 6-amino-4-carboxylic acid-substituted benzopyran has been reported in patent literature to exhibit pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, supporting its use as an anti-cancer agent and for the treatment of skin diseases such as psoriasis [1]. This differentiation-inducing phenotype is specifically associated with the benzopyran-4-carboxylic acid scaffold bearing a 6-amino substituent [1].

differentiation therapy anticancer antipsoriatic monocyte differentiation

CCR5 Antagonism: Preliminary Pharmacological Screening Identifies the 6-Amino-4-Carboxy Chromane as a CCR5 Antagonist Candidate

Preliminary pharmacological screening has indicated that this compound can act as a CCR5 antagonist, with potential utility in treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD) [1][2]. The CCR5 antagonism profile is scaffold-dependent and is attributed to the specific combination of the 6-amino substituent and 4-carboxylic acid motif [1].

CCR5 antagonist HIV entry inhibitor chemokine receptor inflammation

Physicochemical Differentiation: Computed LogP, H-Bond Donor/Acceptor Profile, and Topological PSA Versus Positional Isomers

The target compound has a computed XLogP3 of 0.8, two hydrogen bond donors (6-NH₂ and 4-COOH), four hydrogen bond acceptors, and a topological polar surface area (TPSA) of 72.6 Ų [1]. In comparison, the 2-carboxylic acid isomer (CAS 378252-02-9, identical molecular formula and identical HBD/HBA counts) has the carboxylic acid in a different spatial position, resulting in different intramolecular hydrogen-bonding possibilities and a distinct conformational profile that can affect passive membrane permeability and target binding .

physicochemical properties LogP drug-likeness oral bioavailability ADME

Synthetic Versatility: The 4-Carboxylic Acid Handle Enables Amide Conjugation for Benzopyran-Based Potassium Channel Modulator Libraries

The 4-carboxylic acid moiety on the benzopyran scaffold is the established synthetic entry point for generating 4-carboxyalkyl amide derivatives with potassium channel modulator activity, a validated pharmacological class exemplified by cromakalim [1]. Tripathi et al. (2012) demonstrated that 4-carboxylic acid derivatives of benzopyrans can be efficiently converted to amide analogs in 40–64% overall yields, using the C4 carboxyl as the key functional handle [1].

potassium channel opener cromakalim analog amide synthesis medicinal chemistry

Computed Rotatable Bond Count and Conformational Rigidity: 4-Carboxy Chromane Has Only One Rotatable Bond Versus More Flexible Side-Chain Analogs

The target compound has exactly one rotatable bond (the C4–COOH bond), making it highly conformationally restricted compared to side-chain-extended analogs such as 6-amino-3,4-dihydro-2H-1-benzopyran-2-acetic acid [1]. Conformational restriction is a well-established strategy in medicinal chemistry for reducing the entropic penalty upon target binding and improving selectivity.

conformational restriction entropy penalty target binding selectivity

CYP2D6 Liability of Benzopyran-Containing CXCR4 Antagonists: Benchmarking the Scaffold Class for Off-Target Risk

Structurally related amino-substituted benzopyran derivatives evaluated as CXCR4 antagonists in BindingDB/ChEMBL have shown measurable CYP2D6 inhibitory activity, with IC₅₀ values ranging from 348 nM to 510 nM for representative analogs [1][2]. This establishes a class-level CYP2D6 liability benchmark that any procurement selection of a benzopyran-4-carboxylic acid derivative for chemokine receptor programs must consider.

CYP2D6 inhibition drug–drug interaction off-target CXCR4 antagonist

Optimal Research and Industrial Application Scenarios for 6-Amino-3,4-dihydro-2H-1-benzopyran-4-carboxylic Acid


Differentiation Therapy and Anti-Psoriatic Drug Discovery Programs

This compound is directly applicable to oncology and dermatology drug discovery programs targeting the induction of terminal differentiation in undifferentiated proliferating cells, as reported in patent disclosures [1]. Its reported ability to drive monocyte differentiation provides a phenotypic screening starting point for anti-cancer and anti-psoriasis lead identification, a biological profile not replicated by the 2-carboxylic acid or 3-carboxylic acid positional isomers in the available literature.

CCR5 Antagonist-Based Anti-HIV and Anti-Inflammatory Lead Generation

Leveraging preliminary pharmacological screening data identifying this compound as a CCR5 antagonist [1][2], it serves as a tractable starting scaffold for medicinal chemistry optimization toward HIV entry inhibitors or anti-inflammatory agents targeting CCR5-mediated diseases including rheumatoid arthritis, asthma, and COPD. Selection of this specific regioisomer over the 2-COOH or 3-COOH variants is justified by the patent literature associating CCR5 activity with the 6-amino-4-carboxy substitution pattern.

Potassium Channel Modulator Library Synthesis via C4-Amide Derivatization

The 4-carboxylic acid handle enables direct amide coupling chemistry to generate libraries of benzopyran-4-carboxamides, a validated class of potassium channel openers structurally related to cromakalim [1]. The orthogonal 6-amino group provides a secondary derivatization site for parallel SAR exploration, offering synthetic efficiency advantages over the 2-carboxy and 3-carboxy isomers, where the carboxylic acid is less precedented as a library anchor point for this pharmacological class [1].

Fragment-Based Drug Discovery Exploiting Low Conformational Flexibility and Balanced Lipophilicity

With only one rotatable bond, XLogP3 of 0.8, and molecular weight of 193.20 g/mol, this compound meets fragment-like property criteria (MW < 250, LogP < 3, rotatable bonds ≤ 3) [1]. The low conformational flexibility reduces entropic binding penalties, while the balanced LogP supports both aqueous solubility (for biochemical assays) and membrane permeability (for cell-based assays). These properties make it a superior fragment starting point compared to the more flexible 2-acetic acid homolog or the more lipophilic 6-ethoxy analog [1].

Quote Request

Request a Quote for 6-amino-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.